5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride
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Overview
Description
5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9NO2S·HCl and a molecular weight of 207.68 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an aminoethyl group and a carboxylic acid group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-aminoethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Formation of Intermediate: The initial reaction between thiophene-2-carboxylic acid and 2-aminoethanol results in the formation of an intermediate compound.
Hydrochloride Salt Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 5-(2-aminoethyl)thiophene-2-carboxylic acid.
Chemical Reactions Analysis
5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2-aminoethyl)thiophene-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: Lacks the aminoethyl group, resulting in different chemical properties and reactivity.
2-Aminoethanol: Lacks the thiophene ring, leading to distinct biological and chemical behavior.
5-(2-aminoethyl)thiophene-2-carboxylic acid: The free acid form without the hydrochloride salt, exhibiting different solubility and stability characteristics.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.
Properties
IUPAC Name |
5-(2-aminoethyl)thiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-4-3-5-1-2-6(11-5)7(9)10;/h1-2H,3-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDIPDFPXNYZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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